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Compound of Interest

Compound Name: ONO-3805

Cat. No.: B15577819 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the

conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3]

This document provides a comprehensive technical overview of ONO-3805, consolidating

available data on its mechanism of action, biochemical properties, and the experimental

methodologies used for its characterization. This guide is intended for researchers, scientists,

and professionals in the field of drug development.

Chemical Properties
Property Value

IUPAC Name

4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-

methylpropyl)phenyl]ethoxy]benzoyl]amino]phen

oxy]butanoic acid

Molecular Formula C31H37NO5

Molecular Weight 503.6 g/mol

CAS Number 119347-91-0

Appearance Solid powder

Solubility Soluble in DMSO
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Mechanism of Action
ONO-3805 exerts its pharmacological effect by inhibiting the activity of 5α-reductase. This

enzyme exists in multiple isoforms, with 5α-reductase type 1 (SRD5A1) and type 2 (SRD5A2)

being the most well-characterized. These isoforms are differentially expressed in various

tissues, including the prostate, skin, and liver. By blocking the conversion of testosterone to

DHT, ONO-3805 has the potential to be beneficial in androgen-dependent conditions such as

benign prostatic hyperplasia (BPH).[1][2][3]

Available in vitro evidence suggests that ONO-3805 is a selective inhibitor of 5α-reductase type

1 (SRD5A1).[4][5] Furthermore, studies on rat anterior pituitary gland homogenates have

demonstrated that ONO-3805 exhibits a non-competitive pattern of inhibition with respect to

testosterone.

Biochemical Data
The following table summarizes the available quantitative data for ONO-3805. It is important to

note that the available data is limited, and further studies are required to fully characterize its

inhibitory profile against all human 5α-reductase isozymes.

Parameter Value
Species/Enzyme
Source

Notes

Ki 3.9 x 10⁻¹¹ M
Rat anterior pituitary

5α-reductase

Non-competitive

inhibition.

Km for Testosterone 5-6 x 10⁻⁷ M
Rat anterior pituitary

5α-reductase

Inhibition % >90% at ≥ 10⁻⁷ M
Rat anterior pituitary

5α-reductase

Isozyme Selectivity

Selective for 5α-

reductase type 1

(SRD5A1)

In vitro

No specific IC50

values for human

isozymes are publicly

available.

Signaling Pathway
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The following diagram illustrates the role of 5α-reductase in androgen signaling and the point of

intervention for ONO-3805.
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Figure 1. Mechanism of action of ONO-3805 in the androgen signaling pathway.

Experimental Protocols
Detailed experimental protocols for the synthesis and in vivo evaluation of ONO-3805 are not

extensively available in the public domain. However, based on published research, the

following methodologies have been utilized for its in vitro characterization.

5α-Reductase Inhibition Assay (Based on Nagamoto et
al., 1994)
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This protocol describes the determination of 5α-reductase activity and its inhibition by ONO-
3805 in rat anterior pituitary homogenates.

1. Enzyme Preparation:

Anterior pituitary glands from male Wistar rats are homogenized in a suitable buffer (e.g.,

phosphate buffer).

The homogenate is then used as the source of 5α-reductase.

2. Incubation:

The reaction mixture contains the pituitary homogenate, a buffered solution, and [14C]-

labeled testosterone as the substrate.

ONO-3805, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

The reaction is initiated and incubated at 37°C for a defined period.

3. Product Extraction and Analysis:

The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl

acetate).

The extracted steroids are separated using thin-layer chromatography (TLC).

The radioactive spots corresponding to testosterone, DHT, and other metabolites are

quantified using a radioisotope scanner.

4. Data Analysis:

The percentage of inhibition is calculated by comparing the formation of DHT in the presence

and absence of ONO-3805.

The inhibition constant (Ki) can be determined using Lineweaver-Burk plots.
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Figure 2. Experimental workflow for the 5α-reductase inhibition assay.

Cell-Based Assay for Gonadotropin Secretion (Based on
Nagamoto et al., 1994)
This in vitro protocol assesses the effect of ONO-3805 on androgen-mediated feedback on

gonadotropin secretion in cultured rat pituitary cells.

1. Cell Culture:

Dispersed anterior pituitary cells from male Wistar rats are cultured for 48 hours.

2. Treatment:

The cultured cells are incubated with androgens (testosterone or DHT) in the presence or

absence of ONO-3805 for 72 hours.

3. Stimulation and Sample Collection:

The culture medium is collected to measure basal gonadotropin secretion.

The cells are then stimulated with luteinizing hormone-releasing hormone (LH-RH) for 6

hours in the continued presence of the respective treatments.

The medium is collected to measure LH-RH-induced gonadotropin secretion.

4. Analysis:

The concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the

collected media are determined by radioimmunoassay (RIA).
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In Vivo Studies
As of the current literature review, there is a lack of publicly available data on the in vivo

efficacy and pharmacokinetics of ONO-3805 in animal models of benign prostatic hyperplasia

or other androgen-dependent conditions.

Conclusion
ONO-3805 is a potent, non-steroidal, and selective inhibitor of 5α-reductase type 1, as

demonstrated in in vitro studies. Its ability to block the conversion of testosterone to DHT

suggests its potential as a therapeutic agent for androgen-dependent disorders. However, the

publicly available data on ONO-3805 is limited. Further research is warranted to fully elucidate

its inhibitory profile against all human 5α-reductase isozymes, its in vivo efficacy,

pharmacokinetic and pharmacodynamic properties, and its safety profile. The detailed

experimental protocols provided herein can serve as a foundation for such future

investigations.
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[https://www.benchchem.com/product/b15577819#ono-3805-as-a-5-alpha-reductase-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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